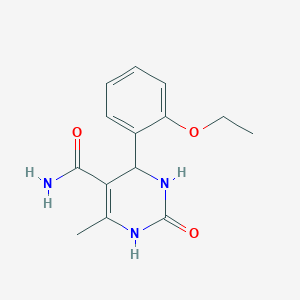

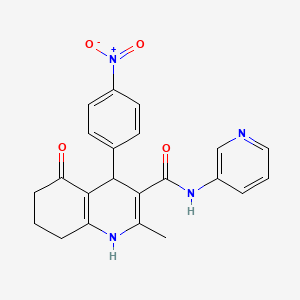

![molecular formula C20H15N3O2S B4048161 (2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4048161.png)

(2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Übersicht

Beschreibung

“2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their importance in medicinal chemistry . A novel series of 7-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives were synthesized . The intermolecular cyclization occurred regioselectively at the N2-position of the 1,2,4-triazine ring .

Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . The intermolecular cyclization occurred regioselectively at the N2-position of the 1,2,4-triazine ring .

Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles are diverse and can lead to a variety of derivatives . The introduction of electron-donating groups can contribute to good inhibitory activity against urease, and the position of these groups did not significantly affect the potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their structure and substituents . For instance, the yield of bis (1,2,3-triazole) increased with the decrease of reaction temperature and reached 91% after stirring for 20 h at 0°C .

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Transformations

The synthetic methodologies for creating derivatives of triazine and their transformations into fused triazine systems have been studied extensively. For example, the reaction of phenylpyruvic acid with semicarbazide led to the creation of 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which upon further reactions facilitated the construction of various fused[1,2,4]triazine systems. These synthetic pathways offer insights into the versatile chemistry of triazine derivatives for developing novel compounds with potential applications in medicinal chemistry and materials science (Massry, 2003).

Anticancer and Kinase Inhibitor Properties

Certain 1,2,4-triazine derivatives have been synthesized with the goal of creating compounds with anti-tumor activities and kinase inhibition properties. These compounds were designed to possess low cytotoxicity and good bioavailability, indicating their potential as efficient anticancer drugs. The synthesis used cyclohexane-1,3-dione and other precursors, resulting in compounds that displayed potent c-Met enzymatic activity and moderate to strong cytotoxicity against various cancer cell lines. This highlights the potential of 1,2,4-triazine derivatives in cancer therapy (Abdo et al., 2020).

Receptor Antagonist Activity

Triazine compounds have been evaluated as antagonists at Bv8-prokineticin receptors, which are of interest in the study of pain modulation and other physiological processes. This research demonstrates the utility of triazine derivatives in probing the function of these receptors and suggests potential therapeutic applications in treating diseases related to these receptor pathways (Balboni et al., 2008).

Biological Evaluation of Fused Triazine Derivatives

Fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. This work provides a basis for further investigation into the anticancer properties of these compounds and their potential development into therapeutic agents (El-All et al., 2016).

Synthesis of Heterocycles

The versatility of triazine derivatives extends to the synthesis of diverse trifluoromethyl heterocycles, showcasing the potential of these compounds in the development of materials with unique properties. This research emphasizes the role of triazine derivatives in organic synthesis and materials science (Honey et al., 2012).

Wirkmechanismus

The mechanism of action of 1,2,4-triazoles is often related to their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For example, the carboxyl group of the target compounds with carboxylic acid moiety has a crucial salt bridge interaction with Mg2+ in the protein .

Zukünftige Richtungen

Given the importance of the triazole scaffold, its synthesis has attracted much attention . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity . Future research could focus on developing more efficient synthesis methods and exploring the diverse biological activities of 1,2,4-triazoles .

Eigenschaften

IUPAC Name |

(2Z)-2-[(4-ethylphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-2-13-8-10-14(11-9-13)12-16-19(25)23-20(26-16)21-18(24)17(22-23)15-6-4-3-5-7-15/h3-12H,2H2,1H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUOETHSISHOHM-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-METHOXYETHYL 8-METHYL-6-[4-(METHYLSULFANYL)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE](/img/structure/B4048086.png)

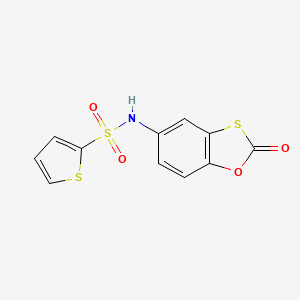

![2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B4048088.png)

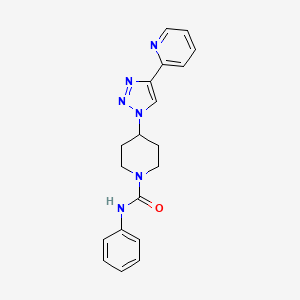

![N-{[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4048105.png)

![2,3-dichloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4048142.png)

![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)propanamide](/img/structure/B4048169.png)

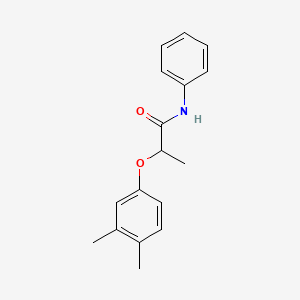

![methyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B4048179.png)

![6-[(benzylamino)carbonyl]-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B4048190.png)

![1-(4-CHLOROPHENYL)-3-{5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4048198.png)

![2-[[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzamide](/img/structure/B4048200.png)